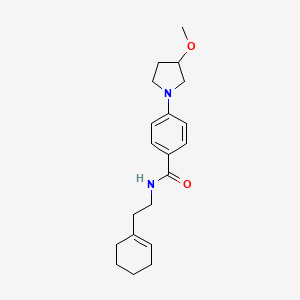![molecular formula C18H17ClN2O2 B2581563 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 494853-47-3](/img/structure/B2581563.png)
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione (hereafter referred to as 3-CPEPPD) is an organic compound with a wide range of applications in the scientific research field. It is a synthetic molecule that has been used for a variety of purposes, including the synthesis of other molecules and the study of biochemical and physiological effects. The synthesis of 3-CPEPPD is relatively simple and efficient, and its mechanism of action is well understood. It has been used in numerous laboratory experiments to study the biochemical and physiological effects of various compounds. Additionally, 3-CPEPPD has been used to investigate the potential therapeutic benefits of certain compounds in preclinical studies.
Scientific Research Applications
Novel Research Strategies and Synthetic Routes
Hydantoins, including derivatives such as 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-phenylpyrrolidine-2,5-dione, are regarded as significant scaffolds in medicinal chemistry due to their biological and pharmacological activities. They are instrumental in the synthesis of non-natural amino acids and their conjugates, with potential medical applications. The Bucherer-Bergs reaction is a notable method for the synthesis of hydantoins, offering a simple and efficient route for producing important natural products and new organic compounds with therapeutic potential (Shaikh et al., 2023).
Structural and Spectroscopic Characterization
The reactivity and formation of novel substituted thiazolidinones from reactions involving chloral and substituted anilines demonstrate the versatility of compounds structurally related to this compound. This synthetic route highlights the compound's utility in exploring new chemical spaces and understanding the conformation and structural properties of the resulting products through spectroscopic methods and ab initio calculations (Issac & Tierney, 1996).
Environmental and Toxicological Studies
While the focus is on excluding drug-related information, it's pertinent to mention the broader context of chlorophenyl derivatives, akin to the 2-chlorophenyl component in the compound of interest, in environmental science. These compounds have been assessed for their impact on the aquatic environment, demonstrating moderate toxicity to mammalian and aquatic life. Understanding the environmental fate and effects of such compounds is crucial for developing safer chemical practices and mitigating potential environmental hazards (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
3-[2-(2-chlorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-9-5-4-6-13(15)10-11-20-16-12-17(22)21(18(16)23)14-7-2-1-3-8-14/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDWKGJQJGZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B2581488.png)
![5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile](/img/structure/B2581490.png)

![(3,4-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581492.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2581494.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)pyridine-3-sulfonamide](/img/structure/B2581495.png)

![dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B2581499.png)
![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2581500.png)
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)